While the papers do not mention 6-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide specifically, they do discuss the mechanism of action for similar compounds that act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). [ [], [] ]
These studies suggest that PAMs like 3,3′-difluorobenzaldazine, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), and its analog 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) interact with the same allosteric site as negative allosteric modulators of mGluR5, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP). [ [] ] This interaction is crucial for their potentiating effect on mGluR5. [ [] ] Notably, VU-29 selectively potentiates mGluR5 but not mGluR1-mediated responses in midbrain neurons, highlighting the specificity of these compounds. [ [] ]
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2